molecular formula C4HF3N2 B6230770 3,4,6-trifluoropyridazine CAS No. 2386912-84-9

3,4,6-trifluoropyridazine

Cat. No. B6230770
CAS RN: 2386912-84-9
M. Wt: 134.1
InChI Key:
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Description

3,4,6-Trifluoropyridazine (3,4,6-TFP) is a versatile and important fluorinated heterocyclic compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. 3,4,6-TFP has been used as a building block in the synthesis of a variety of compounds, including drugs, catalysts, and dyes. It is also used as a reagent in the synthesis of other fluorinated molecules. Additionally, 3,4,6-TFP has been used in the synthesis of a variety of drugs, including antiretroviral agents and antimalarial drugs.

Mechanism of Action

The mechanism of action of 3,4,6-trifluoropyridazine is not fully understood. However, it is thought to act as an electron-withdrawing group, which allows for the formation of a variety of compounds, including drugs, catalysts, and dyes. Additionally, 3,4,6-trifluoropyridazine is thought to act as an acid scavenger, which prevents the formation of unwanted side products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,6-trifluoropyridazine are not fully understood. However, it is known to be an electron-withdrawing group, which allows for the formation of a variety of compounds, including drugs, catalysts, and dyes. Additionally, 3,4,6-trifluoropyridazine is thought to act as an acid scavenger, which prevents the formation of unwanted side products.

Advantages and Limitations for Lab Experiments

The advantages of 3,4,6-trifluoropyridazine for lab experiments include its versatility and its ability to react with a variety of compounds. Additionally, 3,4,6-trifluoropyridazine is relatively inexpensive and easy to obtain. The main limitation of 3,4,6-trifluoropyridazine is its toxicity, as it is known to be an irritant and can cause skin and eye irritation. Additionally, 3,4,6-trifluoropyridazine can react with a variety of compounds, which can lead to the formation of unwanted side products.

Future Directions

There are a variety of potential future directions for 3,4,6-trifluoropyridazine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. Additionally, further research into its toxicity and the potential for its use in drug development and delivery systems is needed. Additionally, further research into its potential use as a reagent in the synthesis of other fluorinated molecules is needed. Finally, further research into the potential applications of 3,4,6-trifluoropyridazine in the fields of catalysis and materials science is needed.

Synthesis Methods

3,4,6-trifluoropyridazine can be synthesized via a variety of methods. The most common method of synthesis is the reaction of 3,4,5-trifluorobenzaldehyde with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired 3,4,6-trifluoropyridazine in high yields. Other methods of synthesis include the reaction of 3,4,5-trifluorobenzaldehyde with hydrazine monohydrate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, as well as the reaction of 3,4,5-trifluorobenzaldehyde with hydrazine sulfate in the presence of a strong base.

Scientific Research Applications

3,4,6-trifluoropyridazine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, catalysts, and dyes. Additionally, 3,4,6-trifluoropyridazine has been used in the synthesis of a variety of drugs, including antiretroviral agents and antimalarial drugs. Additionally, 3,4,6-trifluoropyridazine has been used in the synthesis of a variety of organometallic compounds, such as organoboranes and organosilanes. Additionally, 3,4,6-trifluoropyridazine has been used in the synthesis of a variety of heterocyclic compounds, such as pyridazines, pyrimidines, and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4,6-trifluoropyridazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3,5-trifluoropyridine", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: 2,3,5-trifluoropyridine is reacted with hydrazine hydrate in the presence of sulfuric acid to form 3,5-difluoropyrazole.", "Step 2: 3,5-difluoropyrazole is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then reacted with sodium hydroxide to form the corresponding pyridazine.", "Step 4: The pyridazine is then reacted with acetic anhydride and acetic acid to form 3,4,6-trifluoropyridazine." ] }

CAS RN

2386912-84-9

Product Name

3,4,6-trifluoropyridazine

Molecular Formula

C4HF3N2

Molecular Weight

134.1

Purity

95

Origin of Product

United States

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